(2E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile
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Overview
Description
(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE is an organic compound that features a thiazole and thiophene ring connected by an ethenyl cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of the Rings: The thiazole and thiophene rings are then coupled through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl cyanide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the cyanide group, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; typically carried out in polar solvents at room temperature or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Amides, esters
Scientific Research Applications
(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
(E)-1-(4-METHYL-1,3-THIAZOL-2-YL)-2-(5-METHYL-2-THIENYL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and thiophene rings connected by an ethenyl cyanide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10N2S2 |
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Molecular Weight |
246.4 g/mol |
IUPAC Name |
(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-methylthiophen-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C12H10N2S2/c1-8-7-15-12(14-8)10(6-13)5-11-4-3-9(2)16-11/h3-5,7H,1-2H3/b10-5+ |
InChI Key |
XHNSJSNXBNDNPC-BJMVGYQFSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=C(\C#N)/C2=NC(=CS2)C |
Canonical SMILES |
CC1=CC=C(S1)C=C(C#N)C2=NC(=CS2)C |
Origin of Product |
United States |
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